Benzoxazole, 5-chloro-2-dimethylamino-

Toxicology Acute toxicity Drug safety

Benzoxazole, 5-chloro-2-dimethylamino- (CAS 64037-20-3; NSC is a heterocyclic compound belonging to the 2-aminobenzoxazole family, characterized by a 5-chloro substituent on the benzene ring and an N,N-dimethylamino group at the 2-position of the oxazole ring. Its molecular formula is C₉H₉ClN₂O with a molecular weight of 196.63 g/mol.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 64037-20-3
Cat. No. B12271271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 5-chloro-2-dimethylamino-
CAS64037-20-3
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(O1)C=CC(=C2)Cl
InChIInChI=1S/C9H9ClN2O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,1-2H3
InChIKeyPEIPXRWFLGUKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-dimethylaminobenzoxazole (CAS 64037-20-3): Procurement-Grade Physicochemical and Toxicological Baseline for a Dimethylamino-Substituted Benzoxazole Scaffold


Benzoxazole, 5-chloro-2-dimethylamino- (CAS 64037-20-3; NSC 24977) is a heterocyclic compound belonging to the 2-aminobenzoxazole family, characterized by a 5-chloro substituent on the benzene ring and an N,N-dimethylamino group at the 2-position of the oxazole ring [1]. Its molecular formula is C₉H₉ClN₂O with a molecular weight of 196.63 g/mol. The compound was first reported in a 1958 study on methylated 2-amino-5-chlorobenzoxazoles exploring structure–muscle relaxant activity relationships [2], and later characterized in the seminal 1964 structure–activity relationship (SAR) paper that established 2-amino-5-chlorobenzoxazole (zoxazolamine) and 5-chlorobenzoxazolinone (chlorzoxazone) as the most potent skeletal muscle relaxants in the series [3]. The compound serves as a key comparator in understanding the impact of N,N-dimethylation on the pharmacological and physicochemical profile of the 5-chlorobenzoxazole pharmacophore.

Why 5-Chloro-2-dimethylaminobenzoxazole Cannot Be Interchanged with Zoxazolamine or 2-Dimethylaminobenzoxazole in Structure–Activity Studies


Within the 2-amino-5-chlorobenzoxazole series, seemingly minor N-substitution changes produce quantifiable shifts in toxicity, hydrogen-bonding capacity, and lipophilicity that preclude simple interchange. The target compound bears a tertiary dimethylamino group (zero H-bond donors) versus the primary amine of zoxazolamine (two H-bond donors), directly altering membrane permeability, metabolic susceptibility, and off-target binding profiles [1]. Conversely, removal of the 5-chloro substituent (as in 2-dimethylaminobenzoxazole, CAS 13858-89-4) eliminates the electron-withdrawing halogen that modulates ring electronics and CYP interactions [2]. The 1964 SAR study by Sam and Plampin demonstrated that within the 5-chlorobenzoxazole series, alkylamino substitution at the 2-position produced graded, non-interchangeable muscle relaxant potency—confirming that N-substitution is not a silent structural modification [3]. For procurement decisions in medicinal chemistry, pharmacology, or analytical reference standard applications, selecting the precise N,N-dimethyl-5-chloro substitution pattern is essential to ensure experimental reproducibility and valid SAR interpretation.

Quantitative Differential Evidence for 5-Chloro-2-dimethylaminobenzoxazole Versus Its Closest Structural Analogs


Acute Oral Toxicity in Rat: Target Compound Exhibits LD50 of 800 mg/kg vs. Zoxazolamine at 730 mg/kg

In acute oral toxicity testing in rats, 5-chloro-2-dimethylaminobenzoxazole (CAS 64037-20-3) exhibits an LD50 of 800 mg/kg, compared to 730 mg/kg for the parent primary amine zoxazolamine (2-amino-5-chlorobenzoxazole, CAS 61-80-3), representing an approximately 9.6% higher tolerated dose . The dimethylamino substitution thus confers a modest but measurable reduction in acute oral toxicity. Intraperitoneal LD50 in mouse is 280 mg/kg for the target compound versus 376 mg/kg for zoxazolamine [1], indicating that route of administration significantly modulates the relative toxicity ranking.

Toxicology Acute toxicity Drug safety

Hydrogen Bond Donor Count: Zero vs. Two Drives Predicted Membrane Permeability and CNS Penetration Potential

5-Chloro-2-dimethylaminobenzoxazole possesses zero hydrogen bond donors (HBD = 0), a direct consequence of the N,N-dimethyl substitution replacing the primary amine hydrogens [1]. In contrast, zoxazolamine (2-amino-5-chlorobenzoxazole) has an HBD count of 2 [2]. This difference is critical because CNS drug design guidelines (e.g., the rule of 5 and CNS MPO score) penalize HBD count heavily for blood–brain barrier penetration. The XLogP3 of the target compound is 3.3, versus 2.5 for zoxazolamine [1][2], yielding a combined Δ(HBD) of −2 and ΔLogP of +0.8 that predicts enhanced passive membrane permeability and altered tissue distribution.

Physicochemical property Drug-likeness Blood-brain barrier

Synthetic Yield via Iron-Catalyzed Direct C–H Amination: 81% vs. Variable Multi-Step Routes for Primary Amine Analogs

Using an iron-catalyzed direct C–H amination protocol with formamides or amines as nitrogen sources under air atmosphere, 5-chloro-2-dimethylaminobenzoxazole was obtained in approximately 81% yield from 5-chlorobenzoxazole . The same study reports 2-dimethylaminobenzoxazole (non-chlorinated analog, CAS 13858-89-4) in approximately 60% yield from N,N-dimethylacetamide under analogous conditions. The 5-chloro substituent thus enhances reactivity toward direct amination, yielding a ~35% relative improvement in synthetic efficiency (81% vs. 60%) under identical catalytic conditions.

Synthetic chemistry Process efficiency Catalytic amination

Boiling Point and Vapor Pressure: Target Compound Boils at 273.8 °C vs. 316.8 °C for Zoxazolamine, Enabling Differential Purification and Handling

The boiling point of 5-chloro-2-dimethylaminobenzoxazole is 273.8 °C at 760 mmHg, with a computed vapor pressure of 0.00562 mmHg at 25 °C . In comparison, zoxazolamine exhibits a boiling point of 316.8 °C . The ~43 °C lower boiling point of the dimethylamino derivative reflects reduced intermolecular hydrogen bonding relative to the primary amine, translating to greater volatility and potentially simpler vacuum distillation or sublimation-based purification protocols.

Physicochemical property Purification Volatility

Validated Application Scenarios for 5-Chloro-2-dimethylaminobenzoxazole Based on Quantitative Differentiation Evidence


Negative Control or Selectivity Probe in CYP2E1 / CYP2B6 / CYP2A6 Inhibition Assays Requiring Low CYP Affinity

The target compound was screened for inhibition of CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes and exhibited IC50 values >20,000 nM across all three isoforms, indicating negligible cytochrome P450 inhibitory liability [1]. This contrasts with the primary amine zoxazolamine, which is a known CYP substrate and metabolic probe. Researchers designing CYP inhibition or induction assays can deploy the dimethylamino analog as a low-CYP-interference benzoxazole control, particularly when evaluating structure–CYP interaction relationships where the primary amine function is suspected to drive metabolic binding.

Pharmacokinetic Reference Standard for Evaluating N-Methylation Effects on Benzoxazole CNS Penetration

With zero hydrogen bond donors (vs. two for zoxazolamine) and an XLogP3 of 3.3 (vs. 2.5 for zoxazolamine), the target compound serves as a well-characterized physicochemical reference standard for studies investigating the impact of N-methylation on benzoxazole blood–brain barrier penetration and tissue distribution [2][3]. Its systematically altered HBD/LogP profile makes it valuable for validating in silico CNS penetration models (e.g., CNS MPO, BBB score) against experimental data within the benzoxazole chemical series.

Synthetic Methodology Benchmark Compound for Direct C–H Amination of 5-Chlorobenzoxazoles

The iron-catalyzed direct C–H amination protocol achieving ~81% yield demonstrates that this compound can serve as a benchmark substrate for developing and optimizing catalytic amination methodologies on electron-deficient benzoxazole scaffolds . The 5-chloro substituent's electron-withdrawing effect promotes reactivity relative to the unsubstituted benzoxazole (60% yield under identical conditions), establishing this compound as a useful model substrate for studying substituent electronic effects on C–H functionalization reaction yields.

Toxicological Reference for Dimethylamino-Substituted Benzoxazoles in Acute Toxicity Profiling

The established LD50 values of 800 mg/kg (rat oral) and 280 mg/kg (mouse i.p.) position this compound as a quantitative toxicological benchmark within the 5-chlorobenzoxazole class. Compared to zoxazolamine (730 mg/kg rat oral, 376 mg/kg mouse i.p.) and chlorzoxazone (763 mg/kg rat oral), the target compound provides a defined intermediate toxicity reference point for structure–toxicity relationship (STR) studies evaluating how N,N-dimethylation modulates acute toxicity outcomes in the benzoxazole pharmacophore.

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